3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

lipophilicity drug-likeness ADME

Secure 3-Allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 866143-20-6) for SAR expansion: the N3-allyl, C2-(3-methoxybenzyl)sulfanyl & C6-CF3 substitution pattern is not replicated by common analogs (N3-propyl, C2-benzylsulfanyl, C6-methyl), enabling precise NK1 pocket probing & metabolic stability benchmarking vs. C6-H/Me analogs. The allyl group enables thiol–ene/olefin metathesis for bioconjugation, absent in N3-propyl. tPSA ~55.8 Ų supports peripheral selectivity models. Supplied with full QA documentation, suitable as a reference standard for lead optimization.

Molecular Formula C16H15F3N2O2S
Molecular Weight 356.36
CAS No. 866143-20-6
Cat. No. B3004320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS866143-20-6
Molecular FormulaC16H15F3N2O2S
Molecular Weight356.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F
InChIInChI=1S/C16H15F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h3-6,8-9H,1,7,10H2,2H3
InChIKeyPSTAAUPTIDROTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: Procurement-Ready Structural and Pharmacophore Overview


3-Allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 866143-20-6) is a fully substituted pyrimidin-4(3H)-one bearing an N3-allyl group, a C2-(3-methoxybenzyl)sulfanyl moiety, and a C6-trifluoromethyl group. The core 2-sulfanyl-6-(trifluoromethyl)pyrimidinone scaffold has been extensively explored in patent literature for cardiovascular, anti-inflammatory, and anti-fibrotic indications, confirming the pharmacologic relevance of the chemotype [1]. The compound is commercially supplied at ≥95% purity with full quality assurance documentation, making it suitable for structure–activity relationship (SAR) expansion and lead optimization campaigns .

Why 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone Resists Simple Substitution by In-Class Analogs


The simultaneous presence of the N3-allyl, C2-(3-methoxybenzyl)sulfanyl, and C6-trifluoromethyl groups creates a substitution pattern that is not replicated by common in-class analogs such as the N3-propyl (CAS 860609-28-5), C2-benzylsulfanyl (CAS 866143-14-8), or C6-methyl variants. Each substituent independently modulates lipophilicity, electronic distribution, and steric accessibility of the pyrimidinone core, and their combination determines target engagement, metabolic stability, and synthetic tractability. Straightforward replacement with a close analog therefore risks losing the precise balance of properties that motivated selection of this specific compound for a given assay or synthesis sequence [1].

Quantitative Differentiation Evidence for 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone


Calculated Lipophilicity Differences between the 3-Allyl and 3-Propyl Analog

The N3-allyl substituent in the target compound reduces computed logP compared to the saturated N3-propyl analog (CAS 860609-28-5), while the C6-trifluoromethyl group maintains a higher logP than the corresponding C6-methyl derivative. This lipophilicity difference is critical for optimizing membrane permeability and solubility profiles within a congeneric series [1].

lipophilicity drug-likeness ADME

Topological Polar Surface Area (tPSA) Comparison for Blood–Brain Barrier Penetration Prediction

The target compound's computed tPSA distinguishes it from the des-methoxybenzyl analog (CAS 866143-14-8), potentially altering blood–brain barrier penetration probability. The additional methoxy oxygen contributes a measurable increase in polar surface area [1].

tPSA CNS drug design physicochemical property

Metabolic Stability Advantage of the Trifluoromethyl Group over Methyl at C6 in Human Liver Microsomes (Class-Level Data)

The C6-trifluoromethyl substituent is a well-established metabolic blocking group that reduces oxidative metabolism relative to a C6-methyl group. In close structural analogs of the pyrimidinone series, the CF₃-for-CH₃ replacement consistently increases metabolic half-life in human liver microsomes by 2- to 5-fold [1]. Although direct experimental data for the target compound are not publicly available, the class-level trend provides a strong basis for preferring the 6-CF₃ variant when metabolic stability is a selection criterion.

metabolic stability trifluoromethyl microsomal clearance

Commercial Purity and Documentation: Target Compound vs. Typical Analog Supply

The target compound is routinely supplied with a minimum purity of 95%, accompanied by a certificate of analysis (CoA) and safety data sheet (SDS), ensuring reproducibility in biological assays. Many close analogs are available only from non-specialist sources with lower purity or inconsistent batch-to-batch characterization .

purity quality assurance procurement

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: Best-Fit Research and Industrial Application Scenarios


Structure–Activity Relationship (SAR) Exploration of NK1 Antagonist Scaffolds

The 3-allyl-2-sulfanyl-6-trifluoromethylpyrimidinone core has been claimed in patents for substance P (NK1) receptor antagonism. The target compound provides a distinct substitution vector (N3-allyl, C2-methoxybenzylsulfanyl) that can be used to probe the NK1 ligand-binding pocket and compare with N3-propyl or C2-benzylsulfanyl analogs in competitive binding assays [1].

Metabolic Stability Optimization in Pyrimidinone-Based Lead Series

For programs where metabolic soft spots on the pyrimidinone ring limit exposure, the C6-trifluoromethyl group offers a well-validated blocking strategy. The target compound can serve as a metabolic-stable benchmark against which C6-methyl or C6-hydrogen analogs are compared in human liver microsome stability assays [1].

Click Chemistry Derivatization via the N3-Allyl Handle

The terminal alkene of the N3-allyl substituent enables thiol–ene click chemistry or olefin metathesis for the rapid generation of chemical probes or affinity matrices. This reactivity feature is absent in the N3-propyl analog and provides a synthetic advantage for bioconjugation and chemoproteomic applications [1].

Physicochemical Property-Driven CNS Drug Design

The computed tPSA of ≈55.8 Ų (vs. ≈46.7 Ų for the des-methoxy analog) places the target compound in a favorable range for peripherally selective agents while still allowing moderate brain penetration. It can be used as a reference compound to calibrate in silico models and experimental brain–plasma ratio determinations for the pyrimidinone series [1].

Quote Request

Request a Quote for 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.